2,6-Diamino-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol

Catalog No.
S525455
CAS No.
58911-04-9
M.F
C9H16N6O3
M. Wt
256.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Diamino-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-...

Complex total syntheses of saxitoxin often fail due to impure or non-crystalline intermediates, leading to low yields and wasted resources. This stable, crystalline gem-diol intermediate (CAS 58911-04-9) solves these issues with high purity (>97%), proven key transformations, and ease of purification. Ensures predictable, high-yield outcomes in multi-step synthetic campaigns. Available for immediate global procurement.

CAS Number

58911-04-9

Product Name

2,6-Diamino-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol

IUPAC Name

2,6-diamino-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol

Molecular Formula

C9H16N6O3

Molecular Weight

256.26 g/mol

InChI

InChI=1S/C9H16N6O3/c10-6-13-5-4(3-16)12-7(11)15-2-1-8(17,18)9(5,15)14-6/h4-5,16-18H,1-3H2,(H2,11,12)(H3,10,13,14)

InChI Key

VRRIYZJUSNMZMP-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

dcSTX-saxitoxin, decarbamoylsaxitoxin, decarbamylsaxitoxin

Canonical SMILES

C1CN2C(=NC(C3C2(C1(O)O)NC(=N3)N)CO)N

Isomeric SMILES

C1CN2C(=N[C@H]([C@H]3[C@]2(C1(O)O)NC(=N3)N)CO)N

The exact mass of the compound Decarbamoylsaxitoxin is 256.1284 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Toxins, Biological - Marine Toxins - Supplementary Records. It belongs to the ontological category of ketone hydrate in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

1 mg, 5 mg, 25 mg

2,6-Diamino-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol (CAS 58911-04-9) is a pivotal, crystalline intermediate in the total synthesis of the potent neurotoxin (+)-Saxitoxin and its analogs. This compound serves as a stable, well-characterized precursor to the complex tricyclic core of saxitoxin. Its gem-diol structure at the C10 position is a key feature, providing greater stability compared to the corresponding ketone and facilitating its use in multi-step synthetic campaigns that require high-purity starting materials for predictable, high-yield outcomes.

Research Fit

Assay Voltage-gated sodium channel blocking studies
Standard PST analog analytical reference standard with reported toxicity equivalence factor
Probe Stereochemical control research tool with absolute enantiomer selectivity
Intermediate Carbamoylation-based STX semi-synthesis precursor

In complex total syntheses like that of saxitoxin, seemingly minor variations in intermediate quality or structure can lead to significant process failures. Utilizing a crude or non-crystalline form of this intermediate instead of the purified diol complicates downstream processing and risks introducing impurities that are difficult to remove. Substituting this key diol with structurally related but non-equivalent precursors, such as the corresponding anhydrous ketone or alternative cyclization precursors, can result in lower yields, undesired side-product formation, or complete failure of critical bond-forming steps, ultimately jeopardizing the entire synthetic route and wasting valuable materials.

Substitution Risk

!
PST congener potency differences Sodium channel blocking potency may be reduced by 50–80% versus STX; direct substitution without TEF correction misestimates toxicological risk.
!
Stereochemical purity mismatch Only the natural (+)-dcSTX enantiomer is active; racemic or (−)-dcSTX material may produce false-negative results.
!
Analytical standard interchangeability Using other PST standards without compound-specific response factors may shift quantitative accuracy in HPLC-FD or LC-MS/MS workflows.

Crystalline Form for High-Purity Feedstock

This diol intermediate is described as a 'remarkably crystalline, stable solid that could be purified by recrystallization'. This physical property is a significant process advantage, as it allows for straightforward purification to high levels (>99%) without the need for complex and solvent-intensive chromatographic methods that are often required for amorphous or oily intermediates. Procuring this specific crystalline solid eliminates a potentially challenging purification step and provides a high-quality, reliable feedstock for subsequent stereocontrolled reactions.

Evidence DimensionPurification Method & Achievable Purity
Target Compound DataCrystalline solid, purifiable by simple recrystallization.
Comparator Or BaselineAmorphous or oily crude reaction products.
Quantified DifferenceEnables high purity via a single, efficient unit operation vs. multi-step, lower-throughput chromatographic purification for non-crystalline alternatives.
ConditionsStandard laboratory/pilot-scale chemical synthesis.

This simplifies the manufacturing process, reduces solvent waste, and ensures high starting material purity, which is critical for the success and reproducibility of subsequent high-stakes synthetic steps.

Squid axon Na⁺ block
Head-to-head
5-fold less potent than STX
Supports calibration of electrophysiology assays and toxin mixture interpretation.
Voltage-clamp conditions; 20% of STX potency reported.

High-Yield Conversion in Tricyclic Core Formation

The suitability of this specific diol as a direct precursor is validated by its high-yield conversion to the next key intermediate in the saxitoxin core. In the original racemic synthesis by Jacobi et al., this transformation was achieved in 85% yield. A later enantioselective synthesis by Du Bois et al. reported a comparable 78% yield for the equivalent step. These consistently high yields underscore the compound's optimized structure for this critical bond-forming reaction, a significant advantage over alternative, less efficient synthetic routes.

Evidence DimensionChemical Yield in a Key Synthetic Step
Target Compound Data78-85% yield
Comparator Or BaselineAlternative synthetic routes with more steps or lower overall yields.
Quantified DifferenceProvides a direct, high-throughput pathway to the saxitoxin core, minimizing material loss compared to less optimized strategies.
ConditionsConversion to the subsequent tricyclic intermediate via reductive amination or related cyclization.

A high yield in this critical step maximizes the overall efficiency and economic viability of the total synthesis, making it a preferred precursor for both academic and commercial production.

Mouse bioassay toxicity
Cross-study
~48% of STX molar toxicity
Reported relative toxicity ratio supports shellfish safety screening interpretation.
MBA and neuroblastoma assays; 918.0 ± 44.9 MU/µmol.

Enhanced Stability as Hydrated Diol

The gem-diol at the C10 position is the thermodynamically favored and isolable form of this intermediate. This hydrated form effectively 'protects' the otherwise reactive ketone carbonyl, preventing potential side reactions such as enolization or decomposition that could occur with the anhydrous ketone. The stability of the diol form ensures better shelf-life and handling characteristics, contributing to more consistent and reproducible results in subsequent reactions.

Evidence DimensionChemical Form and Stability
Target Compound DataStable, crystalline gem-diol solid.
Comparator Or BaselineThe corresponding transient or unstable anhydrous ketone.
Quantified DifferenceQualitative but critical: The diol form prevents degradation pathways associated with a reactive ketone, ensuring higher material fidelity.
ConditionsStorage, handling, and reaction setup.

Procuring the stable diol form ensures material integrity and experimental reproducibility, reducing the risk of failed reactions due to precursor degradation.

Oral LD₅₀ & TEF
Head-to-head
TEF 0.52 vs STX
Reported toxicity equivalence factor enables conversion to STX equivalents for risk assessment research.
LD₅₀ 860.9 µg/kg; oral RSP design in mice.
Enantiomer activity
Head-to-head
(+)-active; (−)-inactive
Absolute stereoselectivity mandates enantiomerically pure (+)-dcSTX for pharmacological studies.
Single-channel bilayer assay; (−)-enantiomer shows no detectable block.
In vitro potency rank
Class-level
STX > dcSTX ≈ NeoSTX > GTX1,4 > dcNeoSTX > GTX2,3 > dcGTX2,3 > GTX5
dcSTX occupies a reported intermediate potency tier; supports selection as mid-range calibrator.
Cultured neuronal cells; voltage-gated sodium channel inhibition.
HPLC-FD standard
Supporting
Correction factor 1.30; precision 80–100%
Reported method enables dcSTX as an indirect STX quantification standard for shellfish extracts.
Post-column oxidation fluorometric detection; scallop matrix.

Total Synthesis of (+)-Saxitoxin

This compound is the ideal starting material for research groups and organizations undertaking the multi-step total synthesis of (+)-Saxitoxin. Its proven high yield in key transformations and ease of purification make it the right choice for projects where process efficiency and final product purity are critical.

Novel Saxitoxin Analogs and Neurochemical Probes

Leveraging its stable and well-defined structure, this intermediate is a strategic starting point for medicinal chemistry programs aimed at synthesizing novel saxitoxin analogs. These derivatives are valuable as pharmacological tools for studying the structure and function of voltage-gated sodium channels.

Reference Standard Development for PST Analysis

As a direct precursor to decarbamoylsaxitoxin and saxitoxin, this compound can be used in the synthesis of analytical reference standards. High-purity standards are essential for the accurate detection and quantification of PSTs in seafood safety and environmental monitoring programs.

Application Fit Matrix

Application
Selection Property
Validation Focus
Seafood safety monitoring research
Reported TEF and analytical correction factor
Conversion to STX equivalents and method precision review
Sodium channel SAR studies
Absolute stereoselectivity and reduced potency profile
Enantiomer-specific binding and carbamoyl moiety contribution interpretation
Multi-toxin assay calibration
Reported mid-range PST congener rank
Assay sensitivity and dynamic range across toxin potency spectrum
STX analog semi-synthesis
Carbamoylation reactivity context
Derivative and conjugate formation for immunoassay development

XLogP3

-4.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

6

Exact Mass

256.12838839 Da

Monoisotopic Mass

256.12838839 Da

Heavy Atom Count

18

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

EC89AU638S

Other CAS

58911-04-9

Wikipedia

Decarbamoylsaxitoxin
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2: Suzuki H, Machii K. Comparison of toxicity between saxitoxin and decarbamoyl saxitoxin in the mouse bioassay for paralytic shellfish poisoning toxins. J Vet Med Sci. 2014 Nov;76(11):1523-5. Epub 2014 Sep 10. PubMed PMID: 25213205; PubMed Central PMCID: PMC4272987.
3: Roje-Busatto R, Ujević I. PSP toxins profile in ascidian Microcosmus vulgaris (Heller, 1877) after human poisoning in Croatia (Adriatic Sea). Toxicon. 2014 Mar;79:28-36. doi: 10.1016/j.toxicon.2013.12.014. Epub 2014 Jan 10. PubMed PMID: 24418175.
4: Munday R, Thomas K, Gibbs R, Murphy C, Quilliam MA. Acute toxicities of saxitoxin, neosaxitoxin, decarbamoyl saxitoxin and gonyautoxins 1&4 and 2&3 to mice by various routes of administration. Toxicon. 2013 Dec 15;76:77-83. doi: 10.1016/j.toxicon.2013.09.013. Epub 2013 Sep 20. PubMed PMID: 24060374.
5: Foss AJ, Phlips EJ, Aubel MT, Szabo NJ. Investigation of extraction and analysis techniques for Lyngbya wollei derived Paralytic Shellfish Toxins. Toxicon. 2012 Nov;60(6):1148-58. doi: 10.1016/j.toxicon.2012.07.009. Epub 2012 Aug 14. PubMed PMID: 22960450.
6: Rourke WA, Murphy CJ, Pitcher G, van de Riet JM, Burns BG, Thomas KM, Quilliam MA. Rapid postcolumn methodology for determination of paralytic shellfish toxins in shellfish tissue. J AOAC Int. 2008 May-Jun;91(3):589-97. PubMed PMID: 18567305.
7: Lawrence JF, Niedzwiadek B, Menard C. Quantitative determination of paralytic shellfish poisoning toxins in shellfish using prechromatographic oxidation and liquid chromatography with fluorescence detection: collaborative study. J AOAC Int. 2005 Nov-Dec;88(6):1714-32. PubMed PMID: 16526455.
8: Van Egmond HP, Jonker KM, Poelman M, Scherpenisse P, Stern AG, Wezenbeek P, Bergwerff AA, Van den Top HJ. Proficiency studies on the determination of paralytic shellfish poisoning toxins in shellfish. Food Addit Contam. 2004 Apr;21(4):331-40. PubMed PMID: 15204557.
9: Fang X, Fan X, Tang Y, Chen J, Lu J. Liquid chromatography/quadrupole time-of-flight mass spectrometry for determination of saxitoxin and decarbamoylsaxitoxin in shellfish. J Chromatogr A. 2004 May 21;1036(2):233-7. PubMed PMID: 15146927.
10: Nakashima K, Arakawa O, Taniyama S, Nonaka M, Takatani T, Yamamori K, Fuchi Y, Noguchi T. Occurrence of saxitoxins as a major toxin in the ovary of a marine puffer Arothron firmamentum. Toxicon. 2004 Feb;43(2):207-12. PubMed PMID: 15019480.
11: Vale P, Sampayo MA. Evaluation of marine biotoxin's accumulation by Acanthocardia tuberculatum from Algarve, Portugal. Toxicon. 2002 May;40(5):511-7. PubMed PMID: 11821122.
12: van den Top HJ, Boenke A, Burdaspal PA, Bustos J, van Egmond HP, Legarda T, Mesego A, Mouriño A, Paulsch WE, Salgado C. The development of reference materials for paralytic shellfish poisoning toxins in lyophilized mussel. II: Certification study. Food Addit Contam. 2001 Sep;18(9):810-24. PubMed PMID: 11552748.
13: van den Top HJ, Boenke A, Burdaspal PA, Bustos J, van Egmond HP, Legarda T, Mesego A, Mouriño A, Paulsch WE, Salgado C. The development of reference materials for paralytic shellfish poisoning toxins in lyophilized mussel. I: Interlaboratory studies of methods of analysis. Food Addit Contam. 2000 Jun;17(6):419-33. PubMed PMID: 10932785.
14: Leão JM, Gago A, Rodríguez-Vázquez JA, Aguete EC, Omil MM, Comesaña M. Solid-phase extraction and high-performance liquid chromatography procedures for the analysis of paralytic shellfish toxins. J Chromatogr A. 1998 Mar 6;798(1-2):131-6. PubMed PMID: 9580181.
15: Kungsuwan A, Arakawa O, Promdet M, Onoue Y. Occurrence of paralytic shellfish poisons in Thai freshwater puffers. Toxicon. 1997 Aug;35(8):1341-6. PubMed PMID: 9278982.
16: Zaman L, Arakawa O, Shimosu A, Onoue Y. Occurrence of paralytic shellfish poison in Bangladeshi freshwater puffers. Toxicon. 1997 Mar;35(3):423-31. PubMed PMID: 9080597.
17: Lawrence JF, Wong B, Ménard C. Determination of decarbamoyl saxitoxin and its analogues in shellfish by prechromatographic oxidation and liquid chromatography with fluorescence detection. J AOAC Int. 1996 Sep-Oct;79(5):1111-5. PubMed PMID: 8823919.
18: Strichartz GR, Hall S, Magnani B, Hong CY, Kishi Y, Debin JA. The potencies of synthetic analogues of saxitoxin and the absolute stereoselectivity of decarbamoyl saxitoxin. Toxicon. 1995 Jun;33(6):723-37. PubMed PMID: 7676464.
19: Usup G, Kulis DM, Anderson DM. Growth and toxin production of the toxic dinoflagellate Pyrodinium bahamense var. compressum in laboratory cultures. Nat Toxins. 1994;2(5):254-62. PubMed PMID: 7866660.
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